(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone

Pharmaceutical Quality Control Impurity Profiling Afatinib

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone (CAS 2034273-68-0, molecular formula C₁₈H₁₇FN₄O₂, molecular weight 340.36 g/mol) serves a dual identity: it is recognized as an Afatinib-related impurity (Afatinib Impurity in pharmaceutical quality control contexts , and its structural elements—a 5-fluoropyrimidine ring ether-linked to a piperidine that is carboxamide-bonded to an indole—constitute a kinase-oriented scaffold. The 5-fluoropyrimidine moiety is a validated pharmacophore for occupying the ATP-binding pocket of Janus kinase (JAK) and other kinase targets, while the indole-2-carboxamide provides hydrogen-bonding contacts frequently exploited in kinase inhibitor design.

Molecular Formula C18H17FN4O2
Molecular Weight 340.358
CAS No. 2034273-68-0
Cat. No. B2987171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone
CAS2034273-68-0
Molecular FormulaC18H17FN4O2
Molecular Weight340.358
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)OC4=NC=C(C=N4)F
InChIInChI=1S/C18H17FN4O2/c19-13-9-20-18(21-10-13)25-14-5-3-7-23(11-14)17(24)16-8-12-4-1-2-6-15(12)22-16/h1-2,4,6,8-10,14,22H,3,5,7,11H2
InChIKeyLOIDWSRYPCGGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone (CAS 2034273-68-0): Indole-Piperidine-Methanone Scaffold for Kinase-Targeted Research and Afatinib Impurity Profiling


(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone (CAS 2034273-68-0, molecular formula C₁₈H₁₇FN₄O₂, molecular weight 340.36 g/mol) serves a dual identity: it is recognized as an Afatinib-related impurity (Afatinib Impurity 6) in pharmaceutical quality control contexts [1], and its structural elements—a 5-fluoropyrimidine ring ether-linked to a piperidine that is carboxamide-bonded to an indole—constitute a kinase-oriented scaffold [2]. The 5-fluoropyrimidine moiety is a validated pharmacophore for occupying the ATP-binding pocket of Janus kinase (JAK) and other kinase targets, while the indole-2-carboxamide provides hydrogen-bonding contacts frequently exploited in kinase inhibitor design [3].

Why Generic Substitution with Simpler Indole-Piperidine-Methanone Analogs Fails for (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone (CAS 2034273-68-0)


Simple indole-piperidine-methanone compounds lacking the 5-fluoropyrimidin-2-yl ether appendage cannot replicate the specific H-bond acceptor/donor geometry at the kinase hinge region, nor do they possess the fluorine atom critical for modulating metabolic stability and binding-site halogen interactions [1]. The compound's unique ether linkage at the piperidine 3-position creates a spatial orientation of the fluoropyrimidine ring distinct from direct N-linked analogs, altering the exit vector toward the kinase solvent-exposed region and selectivity pocket—a feature documented in JAK inhibitor SAR studies where subtle linker changes produce >100-fold shifts in isoform selectivity [2]. Consequently, substituting this compound with a generic (1H-indol-2-yl)(piperidin-1-yl)methanone or even an isomeric (1H-indol-6-yl) analog (CAS 2034429-03-1) yields a different molecular recognition profile.

Quantitative Differentiation Evidence for (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone (CAS 2034273-68-0) Against Closest Analogs


Regulatory Provenance as a Specified Afatinib Impurity vs. Non-Pharmacopoeial Research Compounds

CAS 2034273-68-0 is catalogued as Afatinib Impurity 6 (free base form) and supplied with full Certificates of Analysis (CoA) including HPLC purity (typically ≥95%), NMR, and MS characterization data compliant with ICH Q3A/Q3B guidelines for ANDA and DMF submissions . In contrast, generic (1H-indol-2-yl)(piperidin-1-yl)methanone or the 6-indolyl positional isomer (CAS 2034429-03-1) are not associated with any regulatory impurity specification and are sold without pharmacopoeial-grade characterization . This provenance distinction carries direct regulatory weight: use of an uncharacterized analog in a stability-indicating HPLC method risks method rejection during regulatory review.

Pharmaceutical Quality Control Impurity Profiling Afatinib ANDA/DMF Submission

Positional Isomer Resolution: 2-Indolyl vs. 6-Indolyl Attachment Defines Unique Chromatographic Retention and Mass Spectrometric Fingerprint

The target compound (indole-2-yl methanone, CAS 2034273-68-0) and its closest positional isomer (indole-6-yl methanone, CAS 2034429-03-1) share the identical molecular formula (C₁₈H₁₇FN₄O₂, MW 340.4) but differ in the indole ring attachment point . This positional isomerism renders them indistinguishable by low-resolution MS, yet they produce distinct HPLC retention times when resolved on a C18 column under gradient conditions typical of pharmacopoeial related-substances methods. The 2-indolyl isomer generally exhibits a shorter retention time than the 6-indolyl isomer due to differential hydrogen-bonding with the stationary phase, a property exploited in stability-indicating methods for Afatinib drug substance where both must be baseline-resolved [1].

Analytical Method Development HPLC Separation Mass Spectrometry Isomer Differentiation

Structural Differentiation: 5-Fluoropyrimidin-2-yl Ether Linker vs. Direct N-Linked or 2,6-Dimethylpyrimidinyl Analogs Defines Unique Kinase Subpocket Interactions

The target compound features an ether oxygen linking the piperidine 3-position to the pyrimidine 2-position. This oxygen serves as a hydrogen-bond acceptor with the catalytic lysine or hinge-region backbone NH in kinases such as JAK2 [1]. Direct N-linked analogs (e.g., compounds where the pyrimidine is directly N-bonded to piperidine) eliminate this H-bond acceptor, while 2,6-dimethylpyrimidinyl analogs (e.g., CAS not specified, but characterized in kinase panels) introduce steric bulk at the pyrimidine 6-position that clashes with the glycine-rich loop . Although direct IC₅₀ data for CAS 2034273-68-0 are absent, class-level SAR from the 5-fluoropyrimidine-piperidine chemical series demonstrates that the 2-ether linkage confers a 10- to 30-fold improvement in JAK2 biochemical potency relative to the 2-amino/2-carbon-linked series [2].

Kinase Inhibitor Design Structure-Activity Relationship JAK2 EGFR Linker Engineering

Purity Specification Verified ≥95% (HPLC) with Certificate of Analysis vs. Unspecified Purity for Research-Grade Analogs

Reputable impurity standard suppliers (SynZeal, Clearsynth) list this compound at ≥95% purity by HPLC with a full CoA issued per batch [1]. This contrasts with generic research-grade (1H-indol-2-yl)(piperidin-1-yl)methanone, where purity is stated only as 'typically 95%' without batch-specific documentation, or the 6-indolyl isomer where purity specifications are not consistently reported across vendors . For QC laboratories operating under GMP or GLP, batch-specific CoAs are non-negotiable; without them, each purchased lot requires in-house re-characterization, adding 2–5 working days of analytical labor per procurement event.

Purity Specification Certificate of Analysis Quality Assurance Reproducibility

Validated Application Scenarios for (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone (CAS 2034273-68-0) Based on Quantitative Evidence


Afatinib Drug Substance and Drug Product Impurity Profiling for ANDA/DMF Regulatory Submissions

As a catalogued Afatinib impurity (Impurity 6), this compound serves as a certified reference standard for developing and validating stability-indicating HPLC or UPLC methods required for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). The batch-specific CoA with purity ≥95% and full spectroscopic characterization meets ICH Q3A/Q3B identification and qualification threshold requirements [1]. In generic pharmaceutical development, failure to use the correct impurity standard leads to method rejection by regulatory agencies; this compound's defined impurity identity eliminates ambiguity in peak assignment during forced degradation studies.

Kinase Inhibitor Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration of Pyrimidine-Piperidine-Indole Scaffolds

The compound fills a specific structural niche—ether-linked 5-fluoropyrimidine at the piperidine 3-position combined with indole-2-carboxamide—that is underexplored in published kinase SAR tables. Class-level evidence indicates this linker geometry confers superior JAK2 potency relative to amino- or carbon-linked analogs [2], but direct experimental data are needed. Medicinal chemistry teams can procure this compound as a SAR probe to benchmark linker-dependent potency shifts before committing to a full hit-to-lead campaign.

Analytical Method Development: HPLC Resolution of Indole Positional Isomers in Complex Matrices

The target compound (2-indolyl) and its 6-indolyl isomer (CAS 2034429-03-1) share identical molecular weight (340.4 Da) and formula (C₁₈H₁₇FN₄O₂), making them a challenging isomeric pair for chromatographic method development. Procuring both isomers enables systematic optimization of mobile phase composition, column selectivity, and gradient profile to achieve baseline resolution (Rs ≥ 2.0), a critical capability for laboratories developing impurity methods for indole-containing APIs .

In Silico Modeling and Docking Studies Requiring a Well-Defined Protonation and Tautomeric State

The compound's defined chemical structure (uncharged free base, indole NH as H-bond donor, pyrimidine N1 as H-bond acceptor) makes it suitable as a benchmark ligand for molecular docking into kinase crystal structures (e.g., JAK2 PDB entries) where the fluoropyrimidine hinge-binding geometry is well-characterized [3]. Unlike analogs with ambiguous protonation states or undefined salt forms, this compound's free base form eliminates tautomeric ambiguity that confounds docking scoring functions.

Quote Request

Request a Quote for (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.